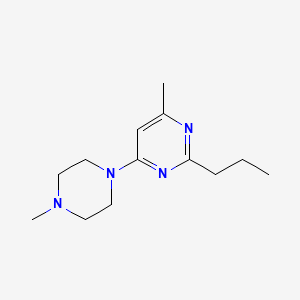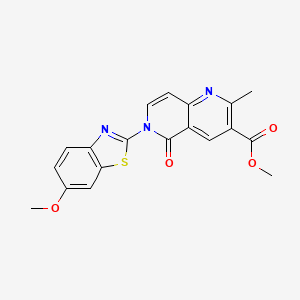![molecular formula C24H26N2O3 B4962355 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline, also known as DMQX, is a synthetic compound that is widely used in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of nerve signals in the brain. DMQX has been shown to have a number of important applications in the field of neuroscience, particularly in the study of the mechanisms underlying synaptic plasticity and learning and memory.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline acts as a non-competitive antagonist of the ionotropic glutamate receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By binding to the receptor, this compound prevents the opening of the channel that allows ions to flow into the neuron, thereby blocking the transmission of nerve signals.
Biochemical and Physiological Effects:
This compound has a number of important biochemical and physiological effects. By blocking the NMDA receptor, this compound can prevent the induction of LTP, which is thought to be a key mechanism underlying learning and memory. This compound has also been shown to have anti-convulsant properties, and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline is its specificity for the NMDA receptor, which allows researchers to selectively block this receptor without affecting other types of glutamate receptors. However, this compound has some limitations as well. For example, it has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects.
Direcciones Futuras
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline. One area of interest is in the development of more potent and selective antagonists of the NMDA receptor, which could have important applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is in the study of the role of the NMDA receptor in other types of synaptic plasticity, such as long-term depression (LTD), which is thought to be involved in the forgetting of memories. Finally, researchers may also be interested in exploring the potential therapeutic effects of this compound in animal models of neurological disorders.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methylpiperidine to form 3,4-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline has a number of important applications in scientific research. One of the key uses of this compound is in the study of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has been shown to block a specific type of glutamate receptor, known as the NMDA receptor, which is involved in the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
Propiedades
IUPAC Name |
[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-16-7-6-12-26(15-16)24(27)19-14-21(25-20-9-5-4-8-18(19)20)17-10-11-22(28-2)23(13-17)29-3/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUERRDXTUCPOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)



